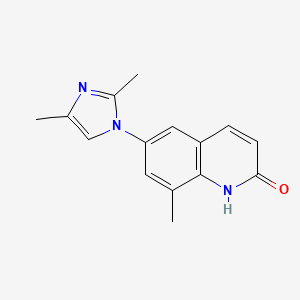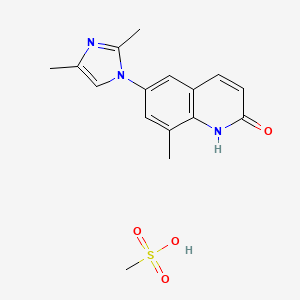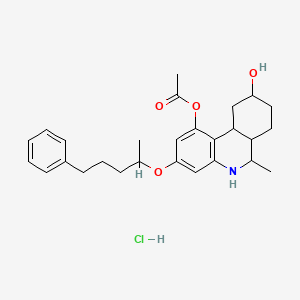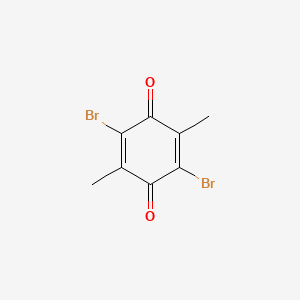
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
Overview
Description
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is a chemical compound with the linear formula C8H6Br2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone consists of a benzoquinone core with two bromine atoms and two methyl groups attached . The CAS Number is 28293-38-1, and the molecular weight is 293.944 .Scientific Research Applications
Reactivity and Binding with Oligonucleotides
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone (2,5-DBBQ) and related compounds demonstrate differential interactions with oligonucleotides. Studies using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed that these compounds bind to single-stranded oligonucleotides, forming adducts. The presence of methyl groups in the compound, as in 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone (DMDBBQ), affects this interaction, hindering the binding process (Anichina et al., 2011).
Antimicrobial Activities
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone and its structurally related analogues have shown antimicrobial activities. In a study, a variety of such compounds were tested against different bacterial and fungal organisms. They exhibited significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Saeed & Omer, 2009).
Electronic and Molecular Structure Studies
The electronic and molecular structures of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone have been studied using infrared spectra. Such studies help in understanding the differences in molecular and electronic structures between the neutral compound and its anion radical, contributing to a deeper understanding of its chemical properties (Iida, 1974).
Role in Disinfection Byproducts in Water
Research has indicated that halobenzoquinones, including compounds structurally similar to 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone, are formed as disinfection byproducts in water treatment processes. These compounds, detected in swimming pool waters, arise from reactions involving personal care products and chlorination treatments, posing potential health risks (Wang et al., 2013).
Photolysis Behavior in Water Treatment
Studies on the photolysis behavior of structurally related compounds in water treatment processes have been conducted. For example,the investigation into 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (a structurally related compound) under UV radiation revealed insights into its degradation behavior and the formation of by-products. This research is crucial for understanding the treatment and removal of such compounds in water purification processes (Kourounioti et al., 2019).
Characterization in Drinking Water
The characterization of chloro- and bromo-benzoquinones, including compounds similar to 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone, has been pivotal in identifying new disinfection byproducts in drinking water. Advanced analytical techniques have been employed to detect these compounds, highlighting their presence and concentration in treated drinking water, which is crucial for assessing potential health risks (Zhao et al., 2010).
Implications in Photosynthetic Electron Transport
Research involving benzoquinone analogues, including those structurally related to 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone, has shown effects on state transitions in photosynthesis. These studies contribute to our understanding of the redox state of the plastoquinone pool and its regulation via the cytochrome b6f complex, which is important for advancing knowledge in plant biology and photosynthesis (Mao et al., 2002).
properties
IUPAC Name |
2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSPXJILWYFFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950992 | |
| Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone | |
CAS RN |
28293-38-1 | |
| Record name | NSC56328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



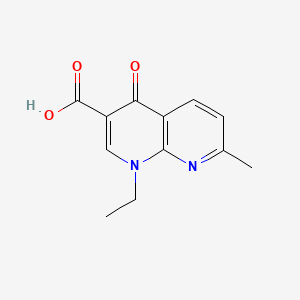
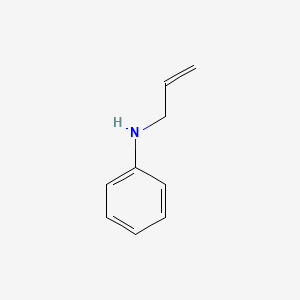

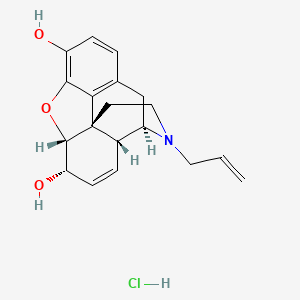
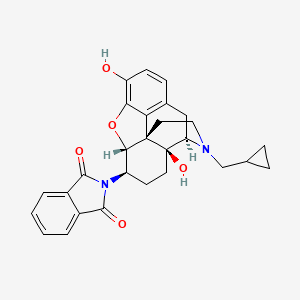
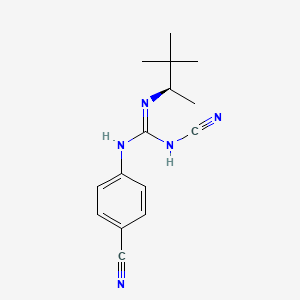
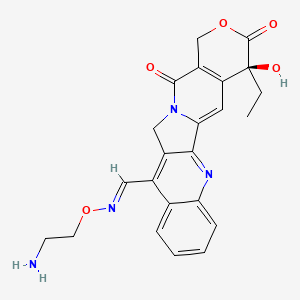
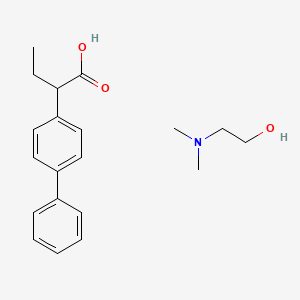
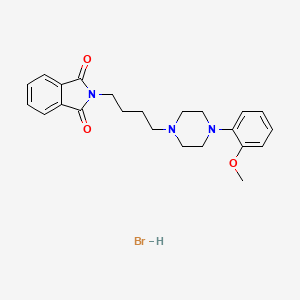
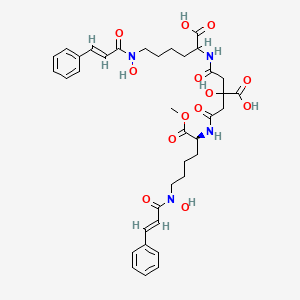
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
